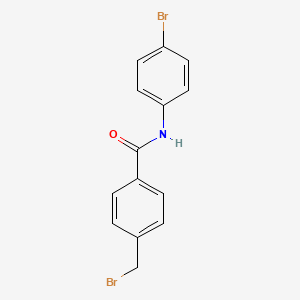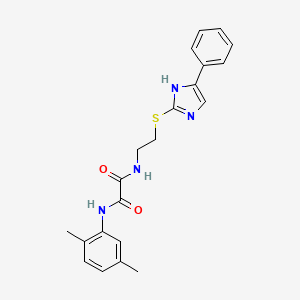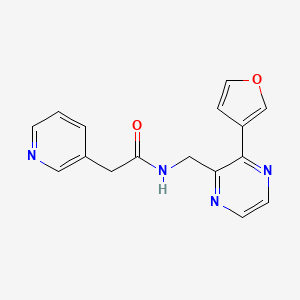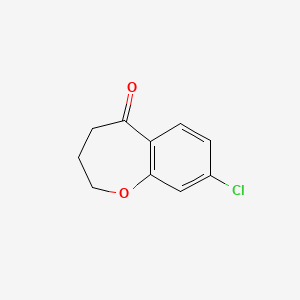
(4-(3-(1H-indol-1-yl)benzoyl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole is a heterocyclic compound that is a common structural unit in pharmacological drugs and medicinal chemistry . Benzoyl is a functional group often found in organic compounds, and piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as NMR and mass spectrometry . These techniques can provide detailed information about the compound’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of techniques. These might include measuring its melting point, determining its solubility in various solvents, and assessing its stability under different conditions .Scientific Research Applications
Therapeutic Potential
A study synthesized derivatives similar to the compound , demonstrating their enzyme inhibitory activity. Particularly, one derivative exhibited significant inhibitory effects against acetyl- and butyrylcholinesterase, comparable to reference standards, and showed antibacterial activity, indicating potential as therapeutic agents (Hussain et al., 2017). This suggests that compounds with similar structures might possess valuable pharmacological properties.
Corrosion Inhibition
Research has shown that certain derivatives act as efficient corrosion inhibitors for mild steel in acidic media, indicating the compound's potential utility in protecting industrial materials (Singaravelu & Bhadusha, 2022). This application is crucial for extending the lifespan of metal components in various industrial processes.
Antimicrobial and Anticancer Properties
Derivatives have been identified with potent antimicrobial activity, suggesting their application in combating bacterial infections. Moreover, some derivatives exhibit anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, highlighting their potential as broad-spectrum therapeutic agents (Bonilla-Castañeda et al., 2022).
Inhibition of Histamine Receptors
Further research into compounds derived from indoly-2-yl-(4-methyl-piperazin-1-yl)-methanones has led to the identification of potent H4 receptor antagonists, suggesting their potential use in treating allergic reactions and other histamine-mediated conditions (Venable et al., 2005).
Synthesis and Structural Analysis
Studies have also focused on the synthesis and structural exploration of related compounds, providing insights into their chemical properties and potential for further modification to enhance biological activity (Xiao-hui, 2010).
Mechanism of Action
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors , and piperazine derivatives have been found to interact with a variety of targets, including neurotransmitter receptors . Therefore, it’s plausible that this compound could interact with a range of cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Piperazine derivatives also exhibit a broad spectrum of biological activities . The compound’s interaction with its targets likely results in changes to cellular processes, potentially leading to these observed effects.
Biochemical Pathways
Given the broad biological activities of indole and piperazine derivatives , it’s likely that this compound could influence a variety of biochemical pathways, potentially including those involved in inflammation, viral replication, cancer progression, and more.
Result of Action
Given the diverse biological activities of indole and piperazine derivatives , it’s likely that this compound could have a range of effects at the molecular and cellular levels, potentially influencing processes such as cell proliferation, inflammation, and viral replication.
Future Directions
The future directions for research on a compound like this could include further studies to determine its biological activity and potential uses. This might involve testing its activity against various diseases, studying its mechanism of action, and developing methods to synthesize it more efficiently .
properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(3-indol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-23(25-12-14-26(15-13-25)24(29)22-9-4-16-30-22)19-6-3-7-20(17-19)27-11-10-18-5-1-2-8-21(18)27/h1-11,16-17H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWUJUCVBREONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(1H-indol-1-yl)benzoyl)piperazin-1-yl)(furan-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2919307.png)

![4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2919309.png)

![5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2919312.png)
![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)
![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)



